ethyl 2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetate
Description
Historical Development of Thiadiazolotriazine Research
The exploration of thiadiazolotriazine chemistry originated from systematic efforts to synthesize nitrogen-sulfur heterocycles with enhanced bioactivity. Early work in azole chemistry, particularly the Hantzsch–Widman nomenclature system developed in the late 19th century, laid the foundation for classifying thiadiazole derivatives. The fusion of thiadiazole and triazine rings emerged as a focal point in the mid-20th century, driven by the discovery of their unique electronic configurations and hydrogen-bonding capabilities. A pivotal advancement occurred in 1964 with Dornow et al.'s synthesis of s-triazolo[3,2-c]-as-triazines, which demonstrated the feasibility of creating stable bicyclic systems containing both nitrogen and sulfur.
By the 1980s, researchers like Omar and Aboulwafa expanded this field by developing cyclodesulfurization protocols to produce s-triazolo[3,4-b]thiadiazoles, establishing key synthetic routes still in use today. The 2013 breakthrough by Mohebat et al. introduced a three-component reaction system using N-methylimidazole as a catalyst, enabling efficient synthesis of thiadiazolo[2,3-c]triazin-4-ones with yields exceeding 85%. This methodology directly contributed to the development of advanced derivatives like ethyl 2-({3-methyl-4-oxo-4H-thiadiazolo[2,3-c]triazin-7-yl}sulfanyl)acetate.
Significance of Thiadiazolo[2,3-c]Triazin Scaffolds in Medicinal Chemistry
The thiadiazolo[2,3-c]triazin core exhibits exceptional versatility in drug design due to three critical attributes:
- Dual hydrogen-bonding capacity from N3 and N4 positions, enabling strong interactions with biological targets
- Electron-deficient aromatic system facilitating π-π stacking with protein residues
- Sulfur-enhanced lipophilicity improving membrane permeability
These properties have led to therapeutic breakthroughs across multiple domains:
- Anticancer agents : Triazolo-thiadiazole derivatives inhibit Akt phosphorylation at IC50 values <500 nM in HT-29 colon carcinoma models
- Neurological therapeutics : 1,3,5-triazine-thiadiazole hybrids demonstrate sub-micromolar binding affinity (Ki = 12.4 nM) for adenosine A2A receptors relevant to Parkinson's disease
- Antimicrobial candidates : Structural analogs show MIC values of 8–32 μg/mL against Gram-positive pathogens
The scaffold's modularity allows strategic functionalization at positions C2, C3, and C7, making it ideal for structure-activity relationship (SAR) studies. Ethyl 2-({3-methyl-4-oxo-4H-thiadiazolo[2,3-c]triazin-7-yl}sulfanyl)acetate exemplifies this adaptability through its C7 sulfanyl acetamido side chain.
Structural Uniqueness of Ethyl 2-({3-Methyl-4-Oxo-4H-Thiadiazolo[2,3-c]Triazin-7-Yl}Sulfanyl)Acetate
This compound (C11H13N5O4S2, MW 343.38 g/mol) contains three distinct pharmacophoric elements:
| Structural Feature | Chemical Role | Biological Impact |
|---|---|---|
| Thiadiazolo-triazinone core | Aromatic electron-deficient system | Facilitates intercalation with DNA |
| 3-Methyl-4-oxo group | Hydrogen bond acceptor | Enhances target binding affinity |
| Sulfanyl acetamido side chain | Flexible linker with ester terminus | Improves solubility and bioavailability |
The molecular geometry reveals two conjugated systems:
- Planar bicyclic core : Comprising thiadiazole (S1/N2/N3) fused to triazinone (N4/N5/N6/C7/O8), creating a 10π-electron aromatic system
- Non-planar side chain : Dihedral angles of 112° between thiadiazole and acetamido groups enable conformational adaptability
X-ray crystallography data (where available) shows key bond lengths:
Research Evolution and Current Scientific Interest
Recent advances (2015–2023) have focused on three key areas:
Synthetic Methodology
- Green chemistry approaches : Use of PEG-400 as recyclable solvent in multi-component reactions
- Flow chemistry systems : Continuous production of thiadiazolotriazine precursors with 92% conversion efficiency
- Computational design : DFT studies optimizing HOMO-LUMO gaps (<3.5 eV) for enhanced bioactivity
Biological Applications
- Kinase inhibition : Derivatives show 78% inhibition of PIM1 kinase at 10 μM concentration
- Antiviral potential : Preliminary docking scores of -9.2 kcal/mol against SARS-CoV-2 main protease
- Materials science : Thin-film transistors using thiadiazolotriazine semiconductors achieve electron mobility of 0.12 cm²/V·s
Analytical Characterization
- HRMS/MS fragmentation : Dominant m/z 245.0321 fragment corresponds to [M-C3H5O2]+ ion
- Multinuclear NMR : ¹H-¹5N HMBC correlations confirm N7–C8 connectivity (δN = 212.3 ppm)
Properties
IUPAC Name |
ethyl 2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S2/c1-3-16-6(14)4-17-9-12-13-7(15)5(2)10-11-8(13)18-9/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTPDDOSBLCXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN2C(=O)C(=NN=C2S1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the reaction of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.
Formation of the Triazine Ring: The triazine ring is formed by cyclization reactions involving appropriate nitriles and amines.
Coupling of Rings: The thiadiazole and triazine rings are then coupled through a series of condensation reactions.
Introduction of the Ethyl Ester Group: The final step involves the esterification of the intermediate compound with ethanol under acidic conditions.
Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
ethyl 2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or other esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of thiadiazolo[2,3-c][1,2,4]triazines, which are known for their diverse pharmacological activities. The synthesis typically involves multi-step reactions that may include:
- Formation of Thiadiazole Derivatives : Initial reactions often involve the creation of thiadiazole rings through cyclization processes.
- Functionalization : Subsequent steps may introduce functional groups that enhance biological activity.
- Purification Techniques : Techniques such as recrystallization or chromatography are used to isolate the desired product.
The molecular structure can be analyzed using techniques like NMR spectroscopy and X-ray crystallography to confirm the formation and purity of the compound.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds related to ethyl 2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetate:
- Mechanism of Action : The compound likely interacts with specific biological targets within cancer cells, leading to apoptosis and inhibition of tumor growth. For instance, derivatives containing similar structural motifs have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) with IC50 values indicating potent activity .
- Case Studies : Research has demonstrated that certain derivatives exhibit enhanced anticancer activity through modifications on their phenyl rings or by altering substituents on the thiadiazole moiety . For example, a study reported that a specific derivative achieved an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
Antimicrobial Activity
This compound and its analogs have also been evaluated for antimicrobial properties:
- Broad-Spectrum Activity : Compounds within this class have shown effectiveness against a range of bacteria and fungi. For instance, derivatives were tested against Mycobacterium smegmatis with promising results indicating potential use as antitubercular agents .
- Comparative Studies : In studies comparing these compounds with established antibiotics like Ciprofloxacin and Rifampicin, certain derivatives exhibited superior antibacterial activity . This suggests their potential as novel therapeutic agents in treating resistant bacterial strains.
Summary of Research Findings
Mechanism of Action
The mechanism of action of ethyl 2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular functions and responses.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The sulfanyl group at position 7 serves as a key site for functionalization, influencing solubility, stability, and bioactivity. Below is a comparative analysis of substituent effects:
Key Observations:
Biological Activity
Ethyl 2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting specific case studies and data tables.
Molecular Formula
The molecular formula of this compound is .
Molecular Weight
The molecular weight is approximately 343.38 g/mol.
Structural Features
This compound features a thiadiazole ring fused with a triazine structure, which is known for conferring various biological activities. The presence of the thiol (sulfanyl) group is particularly significant for its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of thiadiazoles and triazines exhibit substantial anticancer properties. A review by El-Naggar et al. (2011) documented that several compounds within this class demonstrated cytotoxic effects against Ehrlich Ascites Carcinoma cells. Specifically:
- In vivo Studies : Compounds showed inhibition of tumor growth after 14 days of treatment.
- IC50 Values : Some derivatives demonstrated IC50 values as low as 4.27 µg/mL against melanoma cell lines (SK-MEL-2) .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. A study highlighted the effectiveness of various compounds against Gram-positive and Gram-negative bacteria:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.6 |
| Compound B | Escherichia coli | 25.0 |
| Compound C | Bacillus subtilis | 6.25 |
These findings suggest that the structural modifications in thiadiazole derivatives can enhance their antibacterial potency .
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of DNA Synthesis : The triazine moiety may disrupt nucleic acid synthesis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
- Interaction with Enzymatic Pathways : Potential inhibition of key enzymes involved in cell proliferation.
Study on Anticancer Efficacy
A significant study conducted by Alam et al. (2011) evaluated a series of thiadiazole derivatives for their anticancer activity against various human cancer cell lines:
- Cell Lines Tested : A549 (lung), SK-MEL-2 (skin), SK-OV-3 (ovarian), HCT15 (colon).
- Results : Most compounds displayed significant cytotoxicity with varying IC50 values.
Study on Antimicrobial Efficacy
In a comparative analysis by Moshafi et al., several thiadiazole derivatives were tested for their antibacterial activity against Helicobacter pylori:
| Derivative | Concentration (µg/disc) | Inhibition Zone (mm) |
|---|---|---|
| Compound D | 8 | >20 |
| Compound E | 16 | 16.3 |
This study underscored the potential of these compounds as alternatives to conventional antibiotics .
Q & A
Q. What are the standard synthetic routes for ethyl 2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetate?
The compound is typically synthesized via refluxing benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in absolute ethanol. The reaction mixture is cooled, poured into cold water, and extracted with ether. Anhydrous sodium sulfate is used for drying, followed by filtration . Similar protocols involve alkylation of thiol intermediates with ethyl bromoacetate under reflux conditions for 5 hours, with subsequent recrystallization .
Q. How is the compound’s structure confirmed after synthesis?
Structural confirmation relies on spectral data (NMR, IR) and microanalysis, ensuring experimental values align within 0.4% of theoretical calculations. Single-crystal X-ray diffraction provides atomic-level resolution, as demonstrated for structurally analogous thiadiazolo-triazine derivatives .
Q. What initial biological screenings are recommended for this compound?
Antifungal activity assays using standardized microbial strains (e.g., Candida albicans) and molecular docking studies against fungal cytochrome P450 targets are common. These methods evaluate binding affinity and mechanistic hypotheses .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Optimization involves varying reaction time (1–6 hours), temperature (reflux vs. microwave-assisted heating), and stoichiometric ratios of reactants. Monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures purity. Post-synthetic purification using column chromatography or recrystallization from dimethyl sulfoxide/water mixtures improves yield .
Q. How should researchers resolve contradictions in spectral or microanalytical data?
Cross-validate results using complementary techniques:
- Compare experimental NMR/IR spectra with computational simulations (e.g., DFT calculations).
- Repeat microanalysis under controlled humidity to avoid hygroscopic interference.
- Use X-ray crystallography to resolve ambiguities in bond connectivity .
Q. What advanced techniques elucidate interactions between this compound and biological targets?
- Molecular Dynamics Simulations : Predict binding stability and conformational changes in enzyme active sites.
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to receptors.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .
Q. How do structural modifications influence the compound’s biological activity?
Systematic comparison with derivatives (e.g., replacing the 3-methyl group with methoxyphenyl or introducing fluorine) reveals structure-activity relationships (SAR). For example:
- Thiophene vs. phenyl substituents : Alter lipophilicity and membrane permeability.
- Sulfur-to-oxygen substitutions : Impact hydrogen bonding and target affinity. Tabulated SAR data from analogues suggest that electron-withdrawing groups enhance antifungal potency .
Methodological Considerations
- Reaction Monitoring : Use TLC (silica gel GF254) with UV detection or HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress .
- Crystallization : Recrystallize from ethanol/water (1:1) to obtain high-purity crystals for X-ray studies .
- Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate results across multiple cell lines or microbial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
